METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that features a thiophene ring substituted with a methyl ester and an anilino carbonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 3,4-dimethylaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then esterified using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine or nitronium ion, solvents like dichloromethane.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-SULFONYL AMINO-2-THIOPHENECARBOXYLATE
- METHYL 3-AMINOSULFONYLTHIOPHENE-2-CARBOXYLATE
- METHYL 3-AMINO-2-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an anilino carbonyl amino group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-11(8-10(9)2)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJTSFVBZMPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824204 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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